Beta-Methylionone is a naturally occurring organic compound belonging to the class of ionones. It has the chemical formula C₁₄H₂₂O and CAS number 127-43-5. This colorless liquid with a distinct floral aroma is found in various plants, including iris root, violets, and raspberries [].
Beta-Methylionone plays a significant role in olfactory research due to its characteristic odor profile. Studies have identified it as a key contributor to the scent of iris root, violets, and other flowers []. Researchers utilize beta-methylionone to understand the olfactory system's response to specific odor molecules. Additionally, it serves as a reference compound in the development of new analytical techniques for odor analysis [].
Emerging research suggests that beta-methylionone might have potential applications in the field of neuroscience. Studies have shown that it can activate specific odor receptors in the brain, potentially influencing neuronal activity []. However, further research is needed to fully understand the potential implications of beta-methylionone in this field.
Beta-Methylionone, also known as beta-Ionone, is a fragrant compound with the chemical formula and a molecular weight of approximately 206.33 g/mol. It belongs to a class of compounds known as ionones, which are characterized by their pleasant floral and woody aromas. Beta-Methylionone is particularly noted for its violet-like scent and is widely used in the fragrance industry to impart floral notes in perfumes and cosmetics .
Beta-Methylionone exhibits several biological activities:
The synthesis of beta-Methylionone typically involves:
Beta-Methylionone is primarily used in:
Research on the interaction of beta-Methylionone with biological systems indicates:
Beta-Methylionone shares structural similarities with several other compounds within the ionone family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Alpha-Ionone | Contains a different arrangement of double bonds | More citrus-like aroma compared to beta-Ionone |
| Methyl Ionone | Similar structure but with variations in methyl groups | Often used in similar applications but has a different scent profile |
| Gamma-Ionone | Has a longer carbon chain | Less commonly used in perfumery; more floral notes |
| Delta-Ionone | Contains additional functional groups | Distinctly different aroma profile compared to beta-Ionone |
Beta-Methylionone stands out for its specific violet-like scent and its applications in creating floral notes in fragrances, making it a valuable compound in both perfumery and cosmetics .
The foundational synthesis of pseudo-methylionone involves the aldol condensation of citral (a terpene aldehyde) with methyl ethyl ketone under alkaline conditions. This reaction’s stereochemical outcome depends on temperature and catalyst choice:
For example, a study using 40% NaOH at 60°C achieved a 45.4% yield of pseudo-methylionone, with subsequent cyclization yielding β-methylionone. The reaction mechanism involves nucleophilic attack of the ketone enolate on citral’s α,β-unsaturated aldehyde, forming a β-hydroxy ketone intermediate that dehydrates to pseudoionone.
Cyclization of pseudo-methylionone to β-methylionone is acid-dependent, with sulfuric and phosphoric acids showing divergent selectivities:
Sulfuric acid’s strong acidity promotes rapid carbocation formation, favoring β-ionone via thermodynamic control. In contrast, phosphoric acid’s weaker acidity allows kinetic control, producing α-ionone. Industrial methods often use sulfuric acid with dry ice to suppress local overheating, achieving >99% β-selectivity.
Recent innovations focus on heterogeneous catalysts and green chemistry:
Silica-Supported Heteropolyacids (HPAs)
Tungstophosphoric acid (H₃PW₁₂O₄₀) on silica achieves 79% ionone yield at 383 K, matching homogeneous catalyst efficiency. Acid site density correlates with conversion, but excessive HPA loading reduces reactant accessibility.
Phase-Transfer Catalysts (PTCs)
Quaternary ammonium salts (e.g., trimethyl myristyl ammonium bromide) enhance reaction rates in methanol, enabling one-pot synthesis. A PTC-mediated process achieved 95% α-isomethylionone selectivity with 95% molar yield.
Key industrial adaptations include:
A patented one-pot method using pyrrolidine (catalyst 1) and trifluoromethanesulfonic acid (catalyst 2) achieved 98.6% molar yield and >95% α-isomethylionone selectivity. Industrial processes prioritize β-methylionone for its stability and aroma, often isolating it via fractional distillation.
The relationship between β-methylionone and α-iso-methylionone exemplifies positional isomerism within the methylionone family [11] [14]. α-Iso-methylionone, bearing the Chemical Abstracts Service number 127-51-5, differs fundamentally in its structural architecture through the repositioning of functional groups and double bond placement [14]. The α-isomer adopts the systematic name (3E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one, revealing distinct substitution patterns compared to its β-counterpart [11].
| Parameter | β-Methylionone | α-Iso-Methylionone |
|---|---|---|
| Chemical Abstracts Service Number | 127-43-5 | 127-51-5 |
| Structural Configuration | (1E)-configuration | (3E)-configuration |
| Ring Substitution Pattern | 2,6,6-trimethylcyclohexenyl | 2,6,6-trimethylcyclohex-2-enyl |
| Double Bond Position | 1-penten-3-one chain | 3-buten-2-one chain |
| Molecular Weight | 206.32 g/mol | 206.32 g/mol |
The structural distinctions between these positional isomers manifest in their different electronic environments and spatial arrangements [12]. β-Methylionone features a 2,6,6-trimethyl-1-cyclohexen-1-yl moiety attached to a 1-penten-3-one chain, whereas α-iso-methylionone incorporates a 2,6,6-trimethylcyclohex-2-en-1-yl group linked to a modified butenone system [11] [14]. These positional differences result in distinct chemical behaviors and spectroscopic signatures, enabling analytical differentiation through techniques such as infrared ion spectroscopy [8].
The hydroxylation of β-methylionone and related ionone compounds generates diastereomeric variants through stereoselective enzymatic processes [25] [47]. Fungal unspecific peroxygenases demonstrate remarkable capability for producing both cis and trans hydroxylation products at specific carbon positions, particularly at C-3 and C-4 [47]. These enzymatic transformations yield distinct diastereoisomers with measurable differences in their three-dimensional arrangements [25].
Research investigations reveal that trans-diastereoisomers generally predominate in hydroxylation reactions involving various unspecific peroxygenases [47]. The selective formation of trans-3-hydroxy-β-ionone over its cis counterpart occurs through enzymatic preference mechanisms, with trans-selectivity ratios reaching approximately 66% in optimized reaction conditions [47]. This stereochemical preference results from the faster further oxygenation of cis-diastereoisomers through gem-diol intermediates that equilibrate with corresponding keto derivatives [47].
| Enzyme System | Cis Selectivity (%) | Trans Selectivity (%) | Primary Hydroxylation Site |
|---|---|---|---|
| Marasmius rotula Unspecific Peroxygenase | 34 | 66 | C-3 |
| Chaetomium globosum Unspecific Peroxygenase | 20 | 80 | C-4 |
| Hypoxylon invadens Unspecific Peroxygenase | 20 | 80 | C-4 |
| Agrocybe aegerita Unspecific Peroxygenase | 50 | 50 | C-3 |
The formation of diastereomeric hydroxylation products follows established principles of stereoselective synthesis [7]. The enzymatic hydroxylation occurs through controlled approach of the substrate to the active site, resulting in preferential formation of specific stereoisomers based on steric and electronic factors [25]. These diastereomeric relationships represent configurational isomerism rather than conformational variants, as interconversion requires bond breaking and reformation processes [30].
The behavior of β-methylionone and related cyclic compounds in acidic environments involves complex ring-opening and closure mechanisms that proceed through well-defined reaction pathways [37] [38]. Acid-catalyzed cyclization reactions represent fundamental transformations in ionone chemistry, proceeding through carbocation intermediates that enable both ring formation and cleavage processes [39].
The mechanistic pathway for acid-catalyzed cyclization initiates with protonation of the alkene system, typically at C-9 position, followed by intramolecular nucleophilic attack from C-5 to generate a six-membered ring with tertiary carbocation character [37] [38]. Both E- and Z-pseudoionone precursors converge to form identical carbocation intermediates, demonstrating the thermodynamic control exerted by these reaction conditions [38].
| Reaction Step | Mechanism | Intermediate | Product Formation |
|---|---|---|---|
| Protonation | Acid catalyst protonates C-9 | Protonated alkene | Initial activation |
| Cyclization | C-5 attacks protonated center | Tertiary carbocation | Ring closure |
| Deprotonation | Conjugate base removes proton | Alkene formation | Final product |
| Isomerization | Secondary rearrangements | Multiple carbocations | Isomer mixture |
The stereochemical outcome of these ring-opening and closure processes depends critically on the strength of the acid catalyst and reaction temperature [39]. Stronger acids favor thermodynamic control, leading to predominant formation of β-ionone through removal of the more acidic tertiary, allylic hydrogen, despite increased steric hindrance [37]. Conversely, weaker acids promote kinetic control, favoring α-ionone formation through removal of the less sterically hindered secondary hydrogen [38].
Ring-opening reactions in acidic media follow mechanistic pathways analogous to epoxide ring-opening processes [20] [21]. The acid-catalyzed opening occurs through initial protonation of the oxygen-containing functionality, creating a better leaving group and facilitating nucleophilic attack at the more substituted carbon position [21]. This process demonstrates substantial SN1 character, with carbocation stability governing the regioselectivity of ring-opening reactions [20].
Computational chemistry methods provide essential insights into the reaction pathways and stereochemical preferences observed in β-methylionone transformations [31] [32]. Density functional theory calculations enable detailed analysis of transition state structures, activation barriers, and thermodynamic preferences for various reaction pathways [40]. These computational approaches complement experimental observations by revealing mechanistic details that remain inaccessible through traditional analytical methods [32].
Modern computational protocols employ extended tight-binding semi-empirical methods, such as GFN-xTB, to efficiently simulate molecular behavior across diverse chemical environments [40]. These calculations provide accurate predictions of ionization potentials, molecular geometries, and fragmentation patterns essential for understanding β-methylionone reactivity [40]. The computational modeling reveals extreme complexity in high-energy gas-phase ion chemistry, including complicated rearrangement reactions preceding dissociation processes [40].
| Computational Method | Application | Accuracy Level | Computational Cost |
|---|---|---|---|
| Density Functional Theory B3LYP | Geometry optimization | High | Moderate |
| GFN-xTB Extended Tight-Binding | Large system dynamics | Moderate | Low |
| Coupled Cluster CCSD(T) | Benchmark calculations | Very High | Very High |
| Molecular Dynamics Simulations | Conformational sampling | Variable | High |
Conformational analysis through computational methods reveals the importance of dispersion-corrected density functional theory functionals for accurate description of β-methylionone systems [31]. The inclusion of dispersion corrections proves essential for ionic liquid systems and other molecular assemblies where weak interactions contribute significantly to structural stability [31]. Recent advances in computing power enable ab initio molecular dynamics approaches, including Car-Parrinello molecular dynamics methods, providing dynamic information not captured by static system calculations [31].
The development of generative adversarial networks for transition state prediction represents a significant advancement in computational reaction pathway modeling [27]. These machine learning approaches enable rapid estimation of transition states connecting initial and final states of chemical reactions, facilitating the construction of comprehensive reaction networks [27]. The integration of global optimization techniques with neural network predictions allows automatic identification of reaction pathways and aids in the discovery of previously unknown transformation mechanisms [27].
Quantum chemical calculations of electron ionization mass spectra provide additional validation for computational models of β-methylionone behavior [40]. The Quantum Chemistry Electron Ionization Mass Spectra program enables efficient simulations for molecules containing elements across the periodic table, offering detailed insights into fragmentation mechanisms and molecular ion stability [40]. These computational predictions demonstrate excellent agreement with experimental mass spectrometric data, confirming the reliability of modern quantum chemical methods for ionone system analysis [40].
Irritant;Environmental Hazard